4-[(4-butoxyphenyl)carbonyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-[(4-butoxyphenyl)carbonyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrol-2-one core, substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-butoxyphenyl)carbonyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the Pyrrol-2-one Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Butoxyphenyl Group: This step involves the use of butoxyphenyl derivatives under specific reaction conditions to attach the butoxyphenyl group to the pyrrol-2-one core.
Attachment of the Diethylaminoethyl Group: This step involves the use of diethylaminoethyl derivatives to introduce the diethylaminoethyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of flow microreactor systems for efficient and sustainable synthesis .
Chemical Reactions Analysis
Types of Reactions
4-[(4-butoxyphenyl)carbonyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
4-[(4-butoxyphenyl)carbonyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[(4-butoxyphenyl)carbonyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through various pathways, such as:
Inhibition of Enzymes: By binding to the active site of enzymes, it can inhibit their activity.
Receptor Binding: By binding to specific receptors, it can modulate their signaling pathways.
Gene Expression: It may influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-butoxyphenyl)-1-[2-(diethylamino)ethyl]-4-(3,4-dimethoxybenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- 5-(4-butoxyphenyl)-1-[2-(diethylamino)ethyl]-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- 5-(4-butoxyphenyl)-4-(3,4-dimethoxybenzoyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C27H34N2O5 |
---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
(4Z)-4-[(4-butoxyphenyl)-hydroxymethylidene]-1-[2-(diethylamino)ethyl]-5-(4-hydroxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H34N2O5/c1-4-7-18-34-22-14-10-20(11-15-22)25(31)23-24(19-8-12-21(30)13-9-19)29(27(33)26(23)32)17-16-28(5-2)6-3/h8-15,24,30-31H,4-7,16-18H2,1-3H3/b25-23- |
InChI Key |
IPPDUPPLESCCDC-BZZOAKBMSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCN(CC)CC)C3=CC=C(C=C3)O)/O |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(CC)CC)C3=CC=C(C=C3)O)O |
Origin of Product |
United States |
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